3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid
CAS No.:
Cat. No.: VC16369788
Molecular Formula: C16H16N4O5
Molecular Weight: 344.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O5 |
|---|---|
| Molecular Weight | 344.32 g/mol |
| IUPAC Name | 3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H16N4O5/c1-8-10-3-5-12(24-7-13-17-19-20-18-13)9(2)15(10)25-16(23)11(8)4-6-14(21)22/h3,5H,4,6-7H2,1-2H3,(H,21,22)(H,17,18,19,20) |
| Standard InChI Key | FPRMFPUVPIIKRC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CCC(=O)O |
Introduction
Structural and Nomenclatural Analysis
The compound belongs to the chromene (benzopyran) family, characterized by a fused benzene and pyran ring system. Its IUPAC name, 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid, systematically describes its substituents:
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Chromen-2-one core: A 2H-chromen-2-one scaffold with methyl groups at positions 4 and 8.
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Tetrazole-alkoxy substituent: A 1H-tetrazol-5-ylmethoxy group at position 7.
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Propanoic acid side chain: A three-carbon carboxylic acid chain at position 3.
The molecular formula C₁₆H₁₆N₄O₅ (molecular weight: 344.32 g/mol) reflects its heterocyclic complexity. The SMILES string CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CCC(=O)O and InChIKey FPRMFPUVPIIKRC-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Synthesis and Preparation
Chromene Core Formation
Chromen-2-one derivatives are typically synthesized via Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions . For this compound, a 7-hydroxy-4,8-dimethylchromen-2-one intermediate likely serves as the precursor .
Table 1: Key Synthetic Intermediates and Reagents
| Step | Intermediate/Reagent | Role |
|---|---|---|
| 1 | 7-Hydroxy-4,8-dimethylchromen-2-one | Core scaffold |
| 2 | Propargyl bromide | Alkoxy group precursor |
| 3 | Sodium azide (NaN₃) | Tetrazole cyclization agent |
| 4 | Acrylic acid | Propanoic acid side chain source |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and tetrazole groups . Limited solubility in water (logP = 2.13) .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the lactone and tetrazole rings .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1,720 cm⁻¹ (lactone), ν(N=N) at ~1,450 cm⁻¹ (tetrazole), and ν(O-H) at ~2,500 cm⁻¹ (carboxylic acid) .
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NMR: ¹H NMR would show signals for methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and tetrazole protons (δ 8.9–9.2 ppm) .
Comparative Analysis with Structural Analogs
Table 2: Structural Analogs and Modifications
The tetrazole group confers hydrogen-bonding capacity and metabolic stability compared to alkyl or aryl ether analogs . This substitution mimics carboxylic acid bioisosteres, improving membrane permeability while retaining biological target engagement.
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